

# Spectroscopic Profile of 3-(3-Thienyl)-L-alanine: A Technical Guide

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## Compound of Interest

Compound Name: 3-(3-Thienyl)-L-alanine

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-(3-Thienyl)-L-alanine** ( $C_7H_9NO_2S$ , Molecular Weight: 171.22 g/mol), a non-proteinogenic amino acid of interest in pharmaceutical and materials science research.<sup>[1][2]</sup> Due to the limited availability of a complete, unified dataset in peer-reviewed literature, this document combines reported data for closely related analogs with predicted values based on established spectroscopic principles to offer a representative profile.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The following tables summarize the expected proton ( $^1H$ ) and carbon-13 ( $^{13}C$ ) NMR chemical shifts for **3-(3-Thienyl)-L-alanine**.

### $^1H$ NMR Data

The proton NMR spectrum of **3-(3-Thienyl)-L-alanine** is characterized by signals from the alanine backbone and the 3-substituted thiophene ring.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
$\alpha$ -CH	3.8 - 4.2	Triplet (t) or Doublet of Doublets (dd)	~5-7
$\beta$ -CH <sub>2</sub>	3.1 - 3.5	Doublet (d) or Multiplet (m)	~5-7
Thienyl H-2	~7.2 - 7.4	Multiplet (m)	
Thienyl H-4	~7.0 - 7.2	Multiplet (m)	
Thienyl H-5	~7.3 - 7.5	Multiplet (m)	
-NH <sub>3</sub> <sup>+</sup>	7.5 - 8.5	Broad Singlet (br s)	
-COOH	10.0 - 12.0	Broad Singlet (br s)	

Note: In D<sub>2</sub>O, the -NH<sub>3</sub><sup>+</sup> and -COOH proton signals will exchange with deuterium and will not be observed.

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides insight into the carbon framework of the molecule.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
Carbonyl (-COOH)	170 - 175
$\alpha$ -CH	50 - 55
$\beta$ -CH <sub>2</sub>	30 - 35
Thienyl C-3	135 - 140
Thienyl C-2	125 - 130
Thienyl C-4	120 - 125
Thienyl C-5	125 - 130

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The data below is predicted for a solid-state (e.g., KBr pellet or Nujol mull) measurement, where the amino acid exists as a zwitterion.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3100 - 2600 (broad)	N-H stretch	Ammonium (-NH <sub>3</sub> <sup>+</sup> )
~3100	C-H stretch	Thiophene ring
2960 - 2850	C-H stretch	Aliphatic (α-CH, β-CH <sub>2</sub> )
~1660 - 1590	N-H bend (asymmetric)	Ammonium (-NH <sub>3</sub> <sup>+</sup> )
~1580 - 1560	C=O stretch (asymmetric)	Carboxylate (-COO <sup>-</sup> )
~1520	N-H bend (symmetric)	Ammonium (-NH <sub>3</sub> <sup>+</sup> )
~1410	C=O stretch (symmetric)	Carboxylate (-COO <sup>-</sup> )
~1450, ~1380	C-H bend	Aliphatic (β-CH <sub>2</sub> )
~880 - 780	C-H out-of-plane bend	3-substituted thiophene

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **3-(3-Thienyl)-L-alanine**, the monoisotopic mass is 171.0354 Da.[\[2\]](#)

m/z Value	Proposed Fragment	Fragmentation Pathway
171	[M] <sup>+</sup>	Molecular Ion
126	[M - COOH] <sup>+</sup>	Loss of the carboxyl group
97	[C <sub>4</sub> H <sub>3</sub> S-CH <sub>2</sub> ] <sup>+</sup>	Thienylmethyl cation
83	[C <sub>4</sub> H <sub>3</sub> S] <sup>+</sup>	Thienyl cation
74	[CH(NH <sub>2</sub> )COOH] <sup>+</sup>	Cleavage at the β-carbon

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

### NMR Spectroscopy

- Sample Preparation: Dissolve ~5-10 mg of **3-(3-Thienyl)-L-alanine** in ~0.6 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>). For D<sub>2</sub>O, lyophilize the sample from D<sub>2</sub>O once or twice to minimize the residual H<sub>2</sub>O signal.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
- <sup>1</sup>H NMR Acquisition:
  - Pulse Sequence: Standard 1D proton experiment.
  - Temperature: 298 K.
  - Sweep Width: -2 to 12 ppm.
  - Number of Scans: 16-64, depending on concentration.
  - Relaxation Delay: 1-2 seconds.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Sequence: Proton-decoupled <sup>13</sup>C experiment.
  - Sweep Width: 0 to 200 ppm.
  - Number of Scans: 1024 or more, as <sup>13</sup>C has a low natural abundance.
  - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to an internal standard (e.g., DSS for D<sub>2</sub>O) or the residual solvent signal.

## IR Spectroscopy

- Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
- Acquisition:
  - Spectral Range: 4000 - 400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
- Data Processing: Record a background spectrum of the empty sample compartment or a pure KBr pellet. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

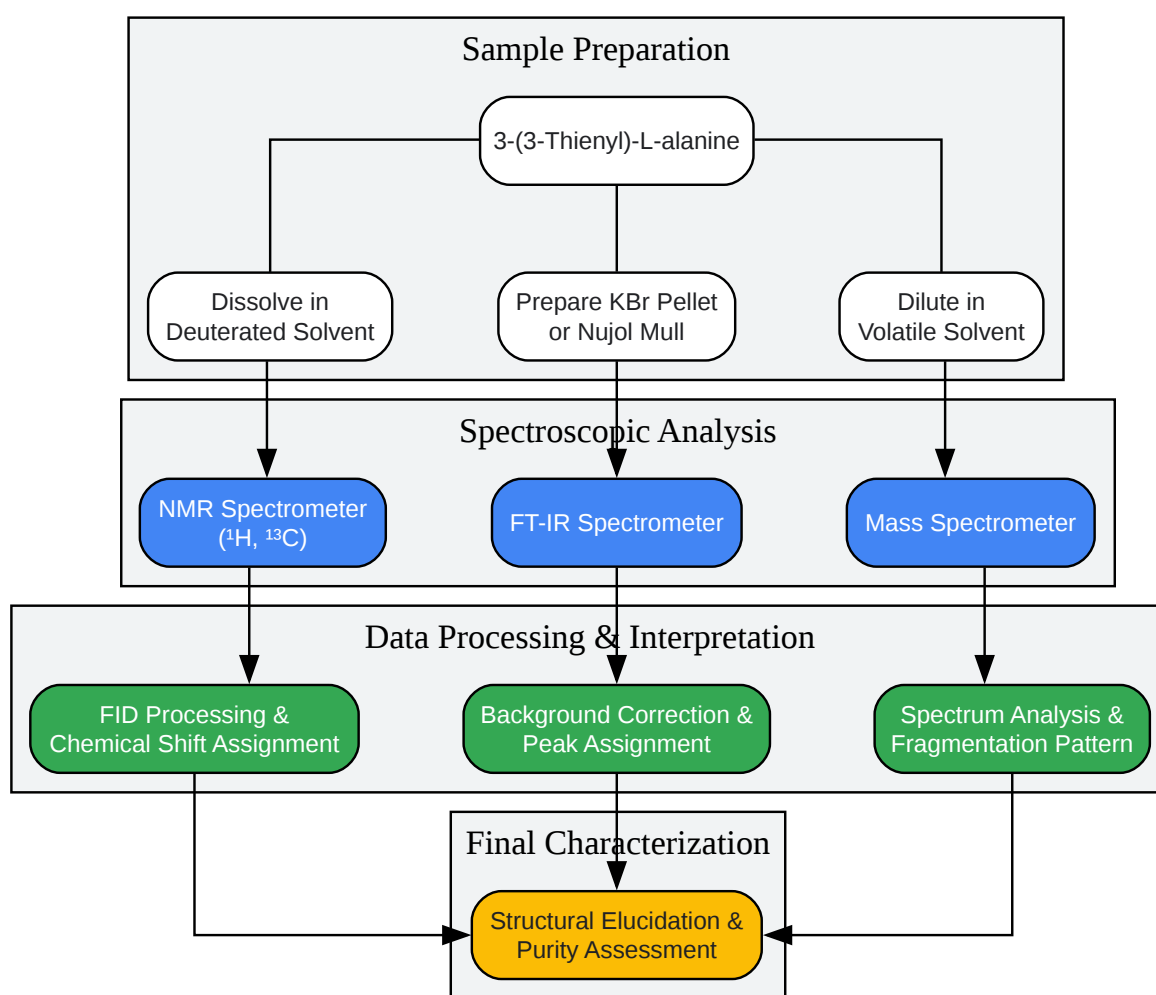
## Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, water with 0.1% formic acid).
- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Acquisition (ESI-MS):
  - Ionization Mode: Positive ion mode is typically used for amino acids.
  - Mass Range: Scan from  $m/z$  50 to 500.
  - Capillary Voltage: ~3-4 kV.
  - Nebulizing Gas: Nitrogen.

- **Data Processing:** The instrument software will generate a mass spectrum showing the relative abundance of ions at different  $m/z$  values.

## Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel amino acid analog like **3-(3-Thienyl)-L-alanine**.



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## References

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